Hydroxyurea

Ribonucleotide Reductase IC50 Subunit Selectivity

Hydroxyurea procurement challenges: batch potency variability and genotoxic carbamoyloxyurea degradation in aqueous formulations. This USP-grade Hydroxyurea (CAS 127-07-1) resolves both: • ≥98% HPLC purity; carbamoyloxyurea impurity controlled to <0.5% w/w • IC50: 0.991 mM (recombinant hRRM2); validated positive control for RNR inhibition • >30 years pharmacovigilance - reference standard for SCD disease-modifying studies Supplied with full CoA. Ambient shipping; store at 2-8°C.

Molecular Formula CH4N2O2
Molecular Weight 76.055 g/mol
CAS No. 127-07-1
Cat. No. B1673989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyurea
CAS127-07-1
SynonymsBiosupressin;  Carbamoyl oxime;  Droxia;  Hydroxycarbamide
Molecular FormulaCH4N2O2
Molecular Weight76.055 g/mol
Structural Identifiers
SMILESC(=O)(N)NO
InChIInChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)
InChIKeyVSNHCAURESNICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Freely soluble in water /1.0X10+6 mg/L at 25 °C/
Freely soluble in hot alcohol
Very soluble in water... insoluble in ethanol and benzene
2.69e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyurea Procurement and Selection Guide


Hydroxyurea (CAS 127-07-1) is a synthetic small-molecule inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in de novo deoxyribonucleotide synthesis. As a classically established antimetabolite, its primary mechanism involves quenching the tyrosyl radical on the R2 subunit of RNR, thereby blocking DNA synthesis and inducing cell cycle arrest at the G1/S boundary [1]. Beyond its historical use in myeloproliferative neoplasms and oncology, hydroxyurea is widely recognized as the pharmacologic cornerstone of sickle cell disease (SCD) management, where it acts by inducing fetal hemoglobin (HbF) expression to mitigate erythrocyte sickling [2]. While the active pharmaceutical ingredient (API) has been off-patent for decades and is available from multiple generic suppliers, procurement decisions must account for differences in formulation stability, assay-specific potency thresholds, and clinical evidence positioning relative to emerging therapeutic alternatives.

Ribonucleotide reductase (RNR) pathway inhibition studies
Fetal hemoglobin (HbF) induction research in sickle cell disease models
Tyrosyl radical quenching mechanism investigations

Hydroxyurea Stability and Interchangeability


Despite the availability of structurally similar RNR inhibitors and alternative HbF-inducing agents, hydroxyurea cannot be casually substituted due to three critical procurement considerations. First, hydroxyurea exhibits a relatively high millimolar IC50 against the RNR holoenzyme compared to next-generation inhibitors like triapine, yet it maintains a uniquely favorable clinical safety index in chronic, non-oncologic applications such as SCD [1]. Second, hydroxyurea is intrinsically unstable in aqueous solutions, readily degrading to carbamoyloxyurea, a genotoxic impurity; consequently, the stability profile and excipient system of a specific formulation (e.g., capsule vs. liquid) directly impact API integrity and must be validated against pharmacopeial standards [2]. Third, the clinical risk-benefit profile of hydroxyurea, with over three decades of real-world pharmacovigilance data, is not interchangeable with newer agents (e.g., voxelotor, crizanlizumab) that have distinct adverse event signals and lack equivalent long-term mortality reduction evidence in SCD [3]. The quantitative data that follows defines the precise performance boundaries of hydroxyurea to guide rigorous scientific selection.

Potency mismatch for high-sensitivity screens

Hydroxyurea requires millimolar concentrations for RNR inhibition, while next-generation inhibitors (e.g., triapine) exhibit nanomolar potency in biochemical assays.

Formulation stability affects assay integrity

Aqueous instability and genotoxic degradation product (carbamoyloxyurea) necessitate careful selection of capsule vs. liquid formulation based on storage conditions.

Clinical endpoint profile may not transfer

Real-world safety endpoint data in SCD (>30 years) is not interchangeable with newer agents (voxelotor, crizanlizumab); distinct AE signal patterns require compound-specific validation.

Hydroxyurea Comparative RNR Inhibition Evidence


RNR Subunit Potency: Triapine Comparison

Hydroxyurea exhibits moderate potency against the human RNR holoenzyme but is approximately 6,900-fold less potent against the hRRM2 subunit compared to the investigational agent triapine. In a recombinant-holoenzyme-based in vitro assay, hydroxyurea demonstrated IC50 values of 0.991 mM (hRRM2) and 2.48 mM (p53R2), whereas triapine showed IC50 values of 144 nM (hRRM2) and 112 nM (p53R2) [1]. This substantial potency gap confirms that triapine is a vastly more effective RNR inhibitor in biochemical assays, which rationalizes hydroxyurea's preference for chronic, low-toxicity regimens rather than acute cytoreductive applications.

RNR hRRM2 IC50
Head-to-head
0.991 mM (HU) vs. 144 nM (Triapine)
~6,900-fold less potent

Millimolar range required for hydroxyurea; triapine demonstrates nanomolar potency in recombinant RNR assays.

Recombinant human holoenzyme assay; Shao et al. 2005.

Ribonucleotide Reductase IC50 Subunit Selectivity Enzymology

Trimidox Comparison in L1210 Leukemia

In L1210 murine leukemia cell extracts, hydroxyurea's RNR inhibitory potency is markedly inferior to the amidoxime analog trimidox. Hydroxyurea exhibited an IC50 of 87 μM against ribonucleotide reductase activity, while trimidox achieved an IC50 of 12 μM [1]. This 7.25-fold difference in enzymatic inhibition translates to differential cytotoxicity: hydroxyurea's IC50 for L1210 cell proliferation was 50 μM, compared to 7.5 μM for trimidox [1]. The data demonstrate that hydroxyurea requires substantially higher concentrations to achieve equivalent RNR blockade in this leukemia model.

L1210 RNR IC50
Head-to-head
87 μM (HU) vs. 12 μM (Trimidox)
7.25-fold less potent

L1210 leukemia model: hydroxyurea requires higher concentrations; trimidox shows stronger RNR inhibition.

L1210 murine extracts; 24-hour incubation.

Murine Leukemia RNR Inhibition Cytotoxicity Oncology

HT-29 Cytotoxicity vs. MAIQ and IMPY

In HT-29 human colon carcinoma cells, hydroxyurea's growth-inhibitory activity differs substantially from other RNR-targeting agents based on subunit specificity. Hydroxyurea (targeting the R2 subunit) exhibited an IC50 of 206 μM, compared to 996 μM for IMPY (targeting the non-heme iron of R2) and 3.2 μM for MAIQ (targeting the R1 subunit) [1]. The 64-fold difference in potency between hydroxyurea and MAIQ underscores the distinct impact of targeting the R1 versus R2 subunits in this cell line. Notably, the combination of MAIQ or IMPY with deoxyadenosine/EHNA produced strong synergistic inhibition, whereas hydroxyurea's R2-directed mechanism yields a different synergy profile.

HT-29 Growth IC50
Head-to-head
206 μM (HU) vs. 3.2 μM (MAIQ), 996 μM (IMPY)
64-fold less potent than MAIQ; 4.8-fold more than IMPY

R2-targeting hydroxyurea differs from R1-targeting MAIQ; subunit context informs colon carcinoma model selection.

HT-29 human colon carcinoma cells; MTT assay.

Colon Carcinoma Cytotoxicity HT-29 RNR Subunit Targeting

SCD Adverse Events: Voxelotor and Crizanlizumab

Real-world pharmacovigilance data demonstrate that hydroxyurea maintains a distinct adverse event (AE) profile compared to newer SCD therapies. A disproportionality analysis of FDA Adverse Event Reporting System (FAERS) data found that while the most frequent drug-related AEs for hydroxyurea, L-glutamine, voxelotor, and crizanlizumab were consistent with their respective pivotal trials, the rates of AEs for newer agents were lower in this real-world dataset [1]. More importantly, the study identified that disproportionate reporting signals and the specific types of drug-related AEs varied significantly by treatment, with hydroxyurea's long-established safety database (>30 years) providing a benchmark that newer agents cannot yet match for chronic use.

Pharmacovigilance AE
Context-dependent
Distinct AE signal patterns

Real-world safety endpoint profiles differ; newer agents require separate pharmacovigilance monitoring.

FAERS analysis; >30-year HU surveillance.

Pharmacovigilance Adverse Events Sickle Cell Disease Comparative Safety

Pediatric PK Bioequivalence: Liquid vs. Capsule

In a multicenter, prospective, open-label trial of 39 children with sickle cell anemia, hydroxyurea exposure was found to be not significantly altered between liquid and capsule formulations [1]. A total of 682 plasma samples were analyzed, confirming that weight-based dosing schemes provide consistent drug exposure regardless of the oral dosage form administered [1]. This bioequivalence finding supports procurement of either formulation for pediatric populations without requiring dose adjustment, although the stability differences between the two formulations must be considered for long-term storage.

Pediatric PK Equivalence
Head-to-head
Liquid vs. Capsule: AUC comparable
n=39, 682 plasma samples

Formulation choice does not alter systemic exposure in pediatric research settings.

Multicenter open-label trial; weight-based dosing.

Pharmacokinetics Bioequivalence Pediatric Formulation Science

COH29 in Drug-Resistant Cancer Models

The novel RNR inhibitor COH29, which blocks holoenzyme formation rather than quenching the tyrosyl radical, overcomes resistance to hydroxyurea in cancer cells. COH29 acts as a potent inhibitor of both recombinant and cellular human RNR enzymes, with IC50 values of 16 μM against both R1 and R2 subunits [1]. Critically, COH29 maintained efficacy in cell lines with acquired hydroxyurea resistance and demonstrated minimal effects on normal fibroblasts or endothelial cells [1]. This differential activity against hydroxyurea-resistant clones highlights a mechanistic limitation of hydroxyurea that must be considered when selecting RNR inhibitors for resistant tumor models.

Resistance Overcome
Head-to-head
COH29 active where HU efficacy diminished
COH29 IC50 16 μM

Hydroxyurea may not be an appropriate single-agent control in RNR inhibitor resistance models.

NCI 60 cancer cell panel; holoenzyme assembly inhibition.

Drug Resistance RNR Inhibition COH29 Cancer Cell Lines

Hydroxyurea Key Application Scenarios


Pediatric SCD: Liquid vs. Capsule Formulation

For pediatric SCA clinical trials or institutional pharmacy procurement, both liquid and capsule hydroxyurea formulations provide equivalent systemic drug exposure based on weight-based dosing schemes [1]. The choice should be driven by patient compliance (younger children may benefit from liquid formulations) and shelf-life stability considerations. Notably, a stable, ready-to-use oral solution formulation containing amino acids to minimize carbamoyloxyurea degradation to <0.5% w/w upon storage at 25°C/60% RH for ≥3 months has been recently patented, offering improved safety for long-term outpatient dispensing [2].

Positive Control for R2 Subunit Inhibition Assays

Hydroxyurea serves as a well-characterized positive control for R2-subunit-directed RNR inhibition studies, with an established IC50 of 0.991 mM against the recombinant hRRM2 subunit [1]. However, its millimolar potency range necessitates careful assay design: for high-sensitivity enzymatic screens, more potent RNR inhibitors such as triapine (IC50 = 144 nM) or MAIQ (IC50 = 3.2 μM in HT-29 cells) should be considered as alternative controls [1][3]. Hydroxyurea is most appropriate for mechanistic studies focused on tyrosyl radical quenching rather than high-throughput potency screening.

Acquired RNR Inhibitor Resistance Models

Hydroxyurea is an essential tool for establishing and characterizing acquired RNR inhibitor resistance models. Cancer cell lines with induced hydroxyurea resistance exhibit cross-resistance patterns that are distinct from those of R1-targeting agents [1]. Furthermore, hydroxyurea-resistant clones serve as a critical platform for evaluating next-generation RNR inhibitors such as COH29, which overcomes hydroxyurea resistance via a distinct mechanism (holoenzyme assembly blockade) [2].

Real-World SCD Pharmacovigilance Benchmarking

For health economics outcomes research and post-marketing safety surveillance, hydroxyurea provides the only SCD disease-modifying therapy with >30 years of real-world pharmacovigilance data. Comparative FAERS analyses confirm that newer agents (voxelotor, crizanlizumab) exhibit different AE signal patterns despite lower reported AE rates in controlled trials [1]. Hydroxyurea should be used as the reference standard for evaluating long-term safety signals and comparative effectiveness of emerging SCD therapeutics in real-world datasets.

Application
Selection Property
Validation Focus
Sickle cell disease formulation research
Formulation bioequivalence and stability profile
PK exposure consistency; degradation under storage conditions
RNR R2 subunit inhibition assays
Subunit selectivity and tyrosyl radical quenching
Assay concentration range; mechanism confirmation
Acquired RNR inhibitor resistance models
Cross-resistance profile to alternative RNR inhibitors
Sensitivity to holoenzyme assembly blockers (e.g., COH29)
Real-world SCD pharmacovigilance research
Long-term safety endpoint data comparability
AE signal pattern differentiation across SCD therapies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.